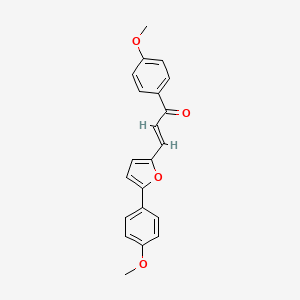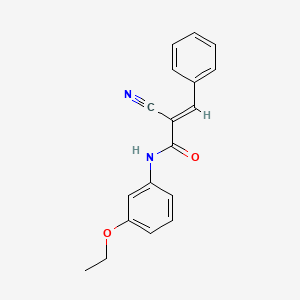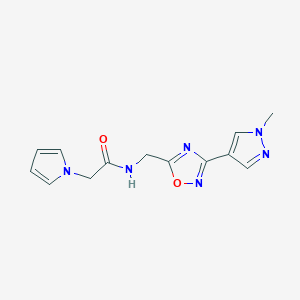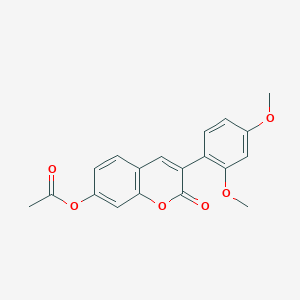
(E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It is a yellow crystalline powder that has been extensively studied for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one involves its interaction with various cellular targets such as enzymes, receptors, and signaling pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to modulate various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one are diverse and depend on the specific target and mechanism of action. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to exhibit antioxidant effects by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. In addition, it has been shown to exhibit antitumor effects by inducing apoptosis and inhibiting tumor cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one is its diverse biological activity, which makes it a promising candidate for the development of new drugs. However, one of the limitations of (E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one is its low solubility in water, which can limit its bioavailability and therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research and development of (E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one. One direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the development of new formulations and delivery systems to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate its mechanism of action and identify new targets for its biological activity. Finally, clinical studies are needed to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of (E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one can be achieved through a Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 5-(4-methoxyphenyl)furan-2-carbaldehyde in the presence of a base catalyst such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
(E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-23-17-7-3-15(4-8-17)20(22)13-11-19-12-14-21(25-19)16-5-9-18(24-2)10-6-16/h3-14H,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNJBYMHDQSKJZ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![N-(2,4-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2891670.png)
![7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2891672.png)
![N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide](/img/structure/B2891675.png)




![3-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one](/img/structure/B2891682.png)
![N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2891684.png)
![(E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2891687.png)